![molecular formula C22H20O6 B1246812 Millettocalyxin B](/img/structure/B1246812.png)
Millettocalyxin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Millettocalyxin B is a natural product found in Millettia erythrocalyx with data available.
Scientific Research Applications
Anti-Cancer Properties
Millettocalyxin B, extracted from Millettia erythrocalyx, has demonstrated promising anti-cancer properties. A study by Lafauy et al. (2021) revealed that non-toxic concentrations of millettocalyxin B significantly reduced migration and invasion of lung cancer A549 cells. The compound also decreased the formation of filopodia and lowered the levels of migration regulatory proteins such as integrin α5, active FAK, active Akt, and Cdc42. These findings highlight millettocalyxin B's potential as a novel anti-migration and anti-invasion agent in cancer treatment, especially lung cancer (Lafauy et al., 2021).
Synthesis and Structural Elucidation
The synthesis and structural analysis of millettocalyxin B have been a focus of scientific research. For instance, Lee et al. (2003) developed an efficient synthesis method for dihydrofurans with sulfide groups, which was applied to the synthesis of natural products like millettocalyxin C and pongol methyl ether. This method offers a novel approach for synthesizing millettocalyxin B and related compounds, expanding the possibilities for their use in various applications (Lee et al., 2003).
Antiviral Activity
Research by Likhitwitayawuid et al. (2005) has explored the antiviral properties of compounds from Millettia erythrocalyx, including millettocalyxin B. The study identified several phenolic compounds with moderate activity against herpes simplex viruses (HSV-1 and HSV-2) and found oxyresveratrol, a compound related to millettocalyxin B, to be a modest inhibitor of HIV. These findings suggest potential antiviral applications for millettocalyxin B and related compounds (Likhitwitayawuid et al., 2005).
Ethnopharmacological Context
The broader context of millettocalyxin B's use in ethnopharmacology is highlighted in studies like those by Gilani and Atta-ur-rahman (2005). They emphasize the importance of traditional cures and indigenous knowledge in discovering new drugs, including those derived from natural products like millettocalyxin B. This perspective is crucial for understanding the potential applications and cultural significance of millettocalyxin B in traditional medicine (Gilani & Atta-ur-rahman, 2005).
properties
Product Name |
Millettocalyxin B |
---|---|
Molecular Formula |
C22H20O6 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-methoxy-6-(3-methylbut-2-enoxy)chromen-4-one |
InChI |
InChI=1S/C22H20O6/c1-13(2)6-7-25-22-9-15-16(23)10-18(28-19(15)11-20(22)24-3)14-4-5-17-21(8-14)27-12-26-17/h4-6,8-11H,7,12H2,1-3H3 |
InChI Key |
SGQVUQLRURNBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC4=C(C=C3)OCO4)OC)C |
synonyms |
millettocalyxin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.